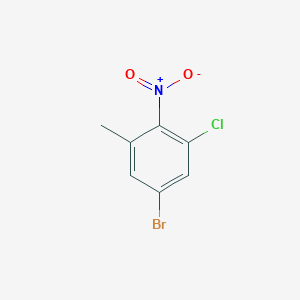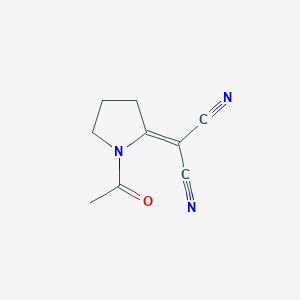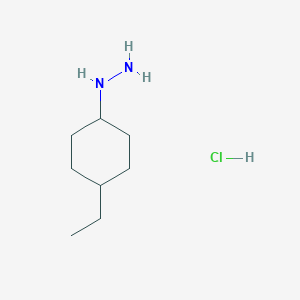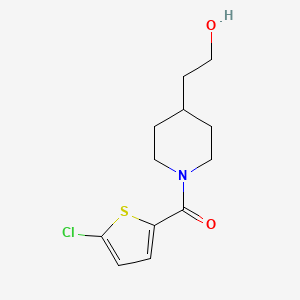
6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one
説明
6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been widely studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
作用機序
The mechanism of action of 6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, which may help to prevent or treat a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. It has also been shown to have antitumor activity, inhibiting the growth and proliferation of various cancer cell lines.
実験室実験の利点と制限
One of the main advantages of 6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one is its wide range of biological activities, which makes it a promising candidate for drug development and other applications. However, there are also some limitations to its use in laboratory experiments. For example, this compound may have toxicity or other side effects that need to be carefully evaluated before it can be used in humans.
将来の方向性
There are many potential future directions for research on 6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one. One area of interest is the development of new drugs based on this compound, which may have improved efficacy and safety compared to existing treatments. Another area of interest is the study of the molecular mechanisms underlying the biological activities of this compound, which may lead to the discovery of new targets for drug development. Additionally, further research is needed to evaluate the potential side effects and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics in humans.
科学的研究の応用
6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, antitumor, and antioxidant properties. It has also been studied for its potential as a diagnostic tool for various diseases.
特性
IUPAC Name |
3-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O3/c12-11(13,14)8-5-9(15-16-10(8)18)6-1-3-7(4-2-6)17(19)20/h1-5H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGFPYUSUWSLPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C(=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B1413473.png)
![2-(Tert-butyl) 8-methyl 2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B1413474.png)







![tert-butyl 4-[(1E)-(methylimino)(methylsulfanyl)methyl]piperazine-1-carboxylate hydroiodide](/img/structure/B1413488.png)
![Propan-2-YL 2-([2,6-dinitro-4-(trifluoromethyl)phenyl]amino)acetate](/img/structure/B1413490.png)

![3-[(2-Methyl-4-nitrophenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413493.png)
